molecular formula C13H13NO3 B5616584 3-ethyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid

3-ethyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid

Cat. No. B5616584
M. Wt: 231.25 g/mol
InChI Key: IXTBXFWXCNAUQO-UHFFFAOYSA-N
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Description

The compound 2-methyl-3-hydroxyquinoline-4-carboxylic acid is obtained by the action of halo acetone on salts of isatin acids in the presence of alk. earth hydroxides . This compound is used for making dyes and medicines .


Synthesis Analysis

The synthesis of similar compounds, such as 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, has been reported . For example, hydroxy- and alkoxyanilides of 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids have been synthesized as potential diuretic agents .


Molecular Structure Analysis

The molecular structure of similar compounds like 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid has been analyzed . The molecular formula is C11H9NO3 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the reaction of ethyl ester with the corresponding anilines at about 140 °C in the presence of a small amount of DMF has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid have been analyzed . For instance, it has a melting point of 235 °C (dec.) (lit.) .

Scientific Research Applications

Pharmaceutical Research

This compound is a derivative of quinolinecarboxylic acid, which is known for its potential in creating novel therapeutic agents. It can be utilized in the synthesis of various drugs due to its structural similarity to other biologically active quinolines. For instance, its analogs have been studied as influenza endonuclease inhibitors, which are crucial in the development of anti-influenza medications .

Organic Synthesis

In organic chemistry, this compound can serve as a building block for complex molecules. Its benzylic position is reactive, allowing for substitutions that can lead to a wide range of derivatives. These derivatives can then be used to synthesize four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Environmental Science

In environmental studies, derivatives of quinolinecarboxylic acid can be used to understand the sorption of ionizable organic compounds to sediments. This is crucial for assessing the environmental impact and mobility of organic pollutants .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be analyzed using X-ray crystallography and fluorescence spectroscopy to understand their structure and properties .

Biochemistry

In biochemistry, the compound’s ability to interact with enzymes and receptors can be harnessed. For example, it can function as a high-affinity ligand at the benzodiazepine site of brain GABA_A receptors, which is significant for studying neurological functions and disorders .

Safety and Hazards

The safety and hazards of similar compounds like 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid have been reported . It has hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

3-ethyl-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-9-7(2)14-11-5-4-8(13(16)17)6-10(11)12(9)15/h4-6H,3H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTBXFWXCNAUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-hydroxy-2-methylquinoline-6-carboxylic acid

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